N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-phenyl group at position 1, a pyridin-4-yl substituent at position 5, and a 3,4-dimethylbenzyl group attached to the amide nitrogen.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-8-9-18(14-17(16)2)15-25-23(29)21-22(19-10-12-24-13-11-19)28(27-26-21)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZNKUBJPAYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 2034378-47-5, is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The structure features a triazole ring linked to a phenyl and pyridine moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various mechanisms:
- Cytotoxicity Testing : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been shown to induce apoptosis in cancer cells through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:
- Antibacterial Effects : Studies have reported that this compound exhibits inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Research Findings and Case Studies
A summary of key studies evaluating the biological activity of this compound is presented in the following table:
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Triazole-carboxamide derivatives often exhibit activity modulated by the nature of aryl substituents. Key analogs include:
Comparison: The 3,4-dimethylbenzyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller amide substituents (e.g., hydroxyethyl).
Positional Isomerism in Pyridine Moieties
The position of the pyridine ring significantly impacts biological activity:
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : Demonstrated 30% growth inhibition in NCI-H522 lung cancer cells (GP = 70.94%) .
- N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide : Pyridin-4-yl may enhance π-π stacking interactions with kinase ATP-binding pockets, as seen in Hsp90 inhibitors with similar substituents .
Key Insight : Pyridin-4-yl derivatives often exhibit higher binding affinity to kinases compared to pyridin-3-yl isomers due to optimized spatial orientation .
Multi-Target Activity in Hsp90 and Kinase Inhibition
Compounds with the 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide scaffold, such as 4d and 4e in , demonstrated dual inhibition of Hsp90 and kinases (B-Raf, PDHK1). For example:
- 4d : IC₅₀ = 0.12 μM against Hsp90; 84% inhibition of B-Raf at 10 μM .
- 4e : Improved solubility due to dimethylsulfamoyl group; retained Hsp90 affinity (IC₅₀ = 0.15 μM) .
Implication : The target compound’s 3,4-dimethylbenzyl group may enhance Hsp90 binding through hydrophobic interactions, similar to the isopropylphenyl moiety in 4d .
Q & A
Basic: What are the established synthetic routes for N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Step 1 : Condensation of 4-fluoroaniline with 4-methylphenyl isocyanide to form an intermediate carboximidoyl chloride .
- Step 2 : Reaction with sodium azide to generate the triazole ring .
- Step 3 : Amide coupling using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) under inert conditions .
Key reagents and conditions (e.g., K₂CO₃ as a base, room temperature stirring) are critical for yield optimization .
Basic: How is the compound characterized for structural confirmation?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 311.31 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding interactions (e.g., Hirshfeld surface analysis) .
| Property | Value | Method (Source) |
|---|---|---|
| Molecular Formula | C₁₆H₁₄FN₅O | PubChem |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | Computed by OEChem |
Basic: What are the solubility challenges, and how are they addressed experimentally?
The compound exhibits poor aqueous solubility due to its hydrophobic aryl groups. Methodological solutions include:
- Co-solvent Systems : Use of DMSO or ethanol-water mixtures for in vitro assays .
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) on the pyridinyl or dimethylbenzyl moieties to enhance hydrophilicity .
Advanced: How do substituent modifications on the triazole core impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Pyridinyl Group : Essential for target binding (e.g., kinase inhibition). Fluorine substitution at the 4-position enhances metabolic stability .
- Dimethylbenzyl Side Chain : Hydrophobic interactions with protein pockets; replacing methyl with bulkier groups (e.g., cycloheptyl) can alter selectivity .
- Triazole Ring : Nitrogen positioning affects electron distribution; computational modeling (DFT) predicts charge density impacts binding affinity .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Discrepancies in yields (e.g., 40% vs. 70%) may arise from:
- Reagent Purity : Impure sodium azide or isocyanides can reduce efficiency .
- Catalyst Loading : Optimal Cu(I) catalyst concentration (5-10 mol%) is critical for CuAAC efficiency .
- Workup Protocols : Variations in extraction (e.g., ethyl acetate vs. dichloromethane) affect recovery .
Systematic DOE (Design of Experiments) approaches are recommended to identify critical variables .
Advanced: What computational methods are used to predict the compound’s pharmacokinetics?
- Molecular Dynamics (MD) Simulations : To assess membrane permeability and P-glycoprotein interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (∼3.8) and bioavailability scores, highlighting potential CYP450 metabolism sites .
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode analysis with targets (e.g., kinases or GPCRs) .
Advanced: How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency .
- Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) .
Advanced: What strategies mitigate off-target effects in vivo?
- Proteome-Wide Profiling : Affinity chromatography coupled with mass spectrometry to identify unintended interactors .
- Metabolite Scavenging : Co-administration of CYP inhibitors (e.g., ketoconazole) to reduce reactive metabolite formation .
- Isotope Labeling : C-labeled compound for tracking distribution and elimination .
Advanced: How to address discrepancies in biological activity between enantiomers?
- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IG-3 .
- X-ray Diffraction : Determine absolute configuration of crystallized enantiomers .
- Enantiomer-Specific Assays : Compare IC₅₀ values in target vs. off-target assays (e.g., ≥10-fold selectivity indicates chirality-dependent activity) .
Advanced: What in silico tools optimize the compound’s selectivity profile?
- Pharmacophore Modeling : MOE or Phase software to align structural features with active/inactive analogs .
- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target risks .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for mutant vs. wild-type targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
